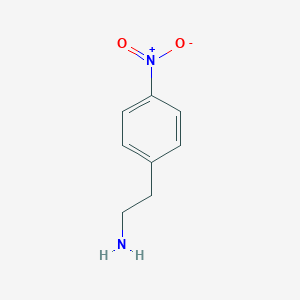

2-(4-Nitrophenyl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXOZOPLBFXYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902562 | |

| Record name | NoName_3084 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24954-67-4, 29968-78-3 | |

| Record name | 4-Nitrophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029968783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 24954-67-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-NITROPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAS3H3GQM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 2-(4-Nitrophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-(4-nitrophenyl)ethanamine, a key intermediate in various synthetic applications. This document presents experimentally derived data for the hydrochloride salt of the compound and computationally predicted data for the free base, offering a valuable resource for characterization and quality control.

¹H and ¹³C NMR Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound hydrochloride (experimental) and this compound free base (predicted).

Table 1: ¹H NMR Data for this compound Hydrochloride. [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.18 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to NO₂) |

| 7.56 | Doublet (d) | 2H | 8.4 | Ar-H (meta to NO₂) |

| 3.07 | Broad Singlet (br s) | 4H | - | -CH₂-CH₂-NH₃⁺ |

Solvent: DMSO-d₆

Table 2: Predicted ¹H NMR Data for this compound (Free Base).

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.14 | Doublet | Ar-H (ortho to NO₂) |

| 7.45 | Doublet | Ar-H (meta to NO₂) |

| 3.01 | Triplet | -CH₂-NH₂ |

| 2.88 | Triplet | Ar-CH₂- |

| 1.35 | Singlet | -NH₂ |

Prediction performed using advanced computational algorithms.

Table 3: Predicted ¹³C NMR Data for this compound (Free Base).

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | Ar-C (ipso to NO₂) |

| 146.4 | Ar-C (ipso to ethylamine) |

| 130.0 | Ar-CH (meta to NO₂) |

| 123.6 | Ar-CH (ortho to NO₂) |

| 43.1 | -CH₂-NH₂ |

| 38.5 | Ar-CH₂- |

Prediction performed using advanced computational algorithms.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for aminic compounds like this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte, this compound hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical, and DMSO-d₆ is suitable for this compound, ensuring good solubility.

-

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range covering from approximately -1 to 10 ppm is typically sufficient.

-

Reference: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is used for chemical shift calibration.

-

¹³C NMR Spectroscopy:

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering from approximately 0 to 200 ppm.

-

Reference: The solvent peak of DMSO-d₆ at δ 39.52 ppm is used for chemical shift calibration.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the assignment of the key proton and carbon atoms corresponding to the NMR data.

Figure 1. Molecular structure of this compound with atom numbering and key proton assignments for NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-(4-Nitrophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 2-(4-Nitrophenyl)ethanamine. It details the characteristic vibrational frequencies, provides a detailed experimental protocol for sample analysis, and presents a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to the Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "fingerprint" of the molecule's vibrational modes.[2] this compound is a molecule of interest in various chemical and pharmaceutical research areas. Its structure comprises three key functional groups that give rise to characteristic IR absorptions: a primary amine (-NH2), a nitro group (-NO2), and a para-substituted aromatic ring. Understanding the IR spectrum of this compound is crucial for its identification, purity assessment, and structural elucidation.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound based on the typical vibrational frequencies of its constituent functional groups. The exact positions of the peaks can be influenced by the molecular environment and sample state.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3250 | Medium | Asymmetric and Symmetric N-H Stretching | Primary Amine |

| 3100-3000 | Medium | Aromatic C-H Stretching | Aromatic Ring |

| 2960-2850 | Medium | Aliphatic C-H Stretching (CH₂) | Ethyl Chain |

| 1650-1580 | Medium | N-H Bending (Scissoring) | Primary Amine |

| 1600-1585 | Medium | C=C Stretching | Aromatic Ring |

| 1570-1500 | Strong | Asymmetric NO₂ Stretching | Nitro Group |

| 1500-1400 | Medium | C=C Stretching | Aromatic Ring |

| 1380-1300 | Strong | Symmetric NO₂ Stretching | Nitro Group |

| 1335-1250 | Medium | Aromatic C-N Stretching | Aromatic Amine |

| 1250-1020 | Medium | Aliphatic C-N Stretching | Aliphatic Amine |

| 910-665 | Strong, Broad | N-H Wagging | Primary Amine |

| 890-835 | Medium | NO₂ Bending (Scissoring) | Nitro Group |

| 850-800 | Strong | C-H Out-of-Plane Bending (para-disubstitution) | Aromatic Ring |

Key Spectral Features:

-

Primary Amine (-NH₂): This group is characterized by two distinct N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[3][4][5] A medium intensity N-H bending (scissoring) vibration is expected between 1650-1580 cm⁻¹.[3] A broad and strong N-H wagging band can also be observed in the 910-665 cm⁻¹ range.[3]

-

Nitro Group (-NO₂): The nitro group is readily identified by two strong and characteristic stretching vibrations: an asymmetric stretch between 1570-1500 cm⁻¹ and a symmetric stretch between 1380-1300 cm⁻¹.[6][7] A medium intensity scissoring bend may also be present around 890-835 cm⁻¹.[6]

-

Para-Substituted Aromatic Ring: The presence of a para-substituted benzene ring is indicated by aromatic C-H stretching vibrations just above 3000 cm⁻¹.[8] Characteristic C=C stretching bands appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[8] A strong C-H out-of-plane bending vibration in the 850-800 cm⁻¹ range is a key indicator of 1,4-disubstitution.

-

Aliphatic Ethyl Chain (-CH₂-CH₂-): The ethyl chain will exhibit aliphatic C-H stretching absorptions in the 2960-2850 cm⁻¹ range.

Experimental Protocol: Solid-State FTIR Analysis

The following protocol details the procedure for obtaining a high-quality infrared spectrum of solid this compound using the thin solid film method. This method is often preferred for its simplicity and the small amount of sample required.[9]

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Salt plates (e.g., NaCl or KBr)

-

Desiccator for storing salt plates

-

Spatula

-

Small beaker or vial

-

Volatile solvent (e.g., methylene chloride or acetone)

-

Pipette or dropper

-

Lens tissue

-

Gloves and safety glasses

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen if necessary to minimize atmospheric water and carbon dioxide interference.

-

Salt Plate Preparation: Retrieve a salt plate from the desiccator. If the plate is not clean, gently wipe it with a lens tissue dampened with a small amount of acetone and allow it to dry completely. The plate should be handled by its edges to avoid transferring moisture and oils from your fingers.

-

Sample Preparation (Thin Solid Film Method):

-

Place a small amount of this compound (approximately 10-20 mg) into a clean, dry vial.

-

Add a few drops of a suitable volatile solvent (e.g., methylene chloride) to dissolve the solid completely.

-

Using a pipette, apply one or two drops of the solution to the center of the clean salt plate.[9]

-

Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid sample should remain on the plate.[9]

-

-

Background Spectrum Acquisition: Place the clean, empty salt plate (or no plate, depending on the instrument's setup) into the sample holder of the FTIR spectrometer. Close the sample compartment and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Sample Spectrum Acquisition:

-

Carefully place the salt plate with the thin film of the sample into the sample holder in the same orientation as the background scan.

-

Close the sample compartment and acquire the sample spectrum.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.

-

Process the spectrum as needed (e.g., baseline correction, smoothing).

-

Identify and label the significant absorption peaks. Compare the peak positions with the data in Table 1 to identify the functional groups present.

-

-

Cleaning: After the analysis, clean the salt plate thoroughly with a suitable solvent (e.g., acetone) and return it to the desiccator.

Visualizations

The following diagrams illustrate the logical workflow for the infrared spectroscopic analysis of this compound.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Logic for Spectral Interpretation.

References

- 1. mmrc.caltech.edu [mmrc.caltech.edu]

- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

In-Depth Technical Guide to 4-Nitrophenethylamine Hydrochloride (CAS 29968-78-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophenethylamine hydrochloride, registered under CAS number 29968-78-3, is a significant chemical intermediate in the fields of organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a nitro aromatic group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in synthetic chemistry.

Chemical and Physical Properties

4-Nitrophenethylamine hydrochloride is typically a yellow to brown crystalline powder.[1] Its hydrochloride form enhances its stability and solubility, particularly in polar solvents, which is advantageous for laboratory use and in various reaction conditions.[2]

Table 1: Physical and Chemical Properties of 4-Nitrophenethylamine Hydrochloride

| Property | Value | Reference |

| CAS Number | 29968-78-3 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂·HCl | [3] |

| Molecular Weight | 202.64 g/mol | [3][4] |

| Appearance | Yellow to brown crystalline powder and chunks | [1] |

| Melting Point | 200 °C (decomposes) | [4] |

| Solubility | Soluble in methanol | [1] |

| Stability | Hygroscopic |

Synthesis of 4-Nitrophenethylamine Hydrochloride

Several synthetic routes to 4-Nitrophenethylamine hydrochloride have been reported, offering flexibility based on available starting materials and desired scale. The most common methods involve the nitration of a phenethylamine precursor or the decarboxylation of 4-nitrophenylalanine.

Synthesis via Nitration of Phenylethylamine

A prevalent method for synthesizing 4-Nitrophenethylamine hydrochloride is the direct nitration of phenylethylamine. This electrophilic aromatic substitution reaction primarily yields the para-substituted product due to the ortho,para-directing nature of the ethylamine group.

This protocol is adapted from a patented method for the preparation of 4-nitrophenethylamine hydrochloride.[5]

Materials:

-

Phenylethylamine

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH)

-

Diethyl ether

-

Hydrochloric Acid (1M)

-

Water

Procedure:

-

Prepare a nitrating mixture of concentrated nitric acid (35 mL) and concentrated sulfuric acid (65 mL) and cool it to 0°C.[5]

-

Slowly add phenylethylamine (20g) to the cooled nitrating mixture while maintaining the temperature at 0°C.[5]

-

Stir the reaction mixture at 0°C until the phenylethylamine has completely reacted, as monitored by an appropriate technique (e.g., TLC).[5]

-

Allow the reaction mixture to warm to room temperature and then pour it into 1.5 L of water.[5]

-

Adjust the pH of the aqueous solution to 10 using NaOH.[5]

-

Extract the basic aqueous solution with diethyl ether.[5]

-

Extract the combined ether phases with 1M hydrochloric acid.[5]

-

The aqueous acidic phase is then concentrated under reduced pressure to yield a yellow solid.[5]

-

Recrystallize the crude solid to obtain a light yellow solid of 4-nitrophenethylamine hydrochloride (yield: 26g).[5]

Logical Workflow for the Nitration of Phenylethylamine

Figure 1. Logical workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via nitration.

Synthesis via Decarboxylation of 4-Nitrophenylalanine

An alternative and efficient synthesis route involves the decarboxylation of L-4-nitrophenylalanine. This method avoids the handling of highly corrosive nitrating mixtures in the final steps.

This protocol is based on a reported convenient synthesis of 4-nitrophenethylamine hydrochloride.[6]

Materials:

-

L-4-Nitrophenylalanine monohydrate

-

Diphenylether

-

Methyl ethyl ketone (MEK)

-

Diethyl ether

-

Dry HCl gas

-

Ethyl acetate (EtOAc)

Procedure:

-

Prepare L-4-nitrophenylalanine by nitration of L-phenylalanine and recrystallize the crude product from water (yield 47%).[6]

-

Remove water from the L-4-nitrophenylalanine monohydrate (5.0 g, 23.81 mM) using a Dean-Stark apparatus with benzene as the solvent.[6]

-

To a suspension of the dried 4-nitrophenylalanine in 50 mL of diphenylether, add a catalytic amount of methyl ethyl ketone (0.17 g, 2.37 mM).[6]

-

Heat the mixture at 220°C for 3 hours, resulting in a clear dark red solution.[6]

-

Dilute the solution with 50 mL of diethyl ether and cool it in an ice bath.[6]

-

Bubble dry HCl gas through the solution to precipitate a dark red solid.[6]

-

Filter the precipitate and stir the residue in ethyl acetate.[6]

-

Filter the solid to obtain 4-nitrophenethylamine hydrochloride as a brown solid (yield: 3.75 g, 78%).[6]

Experimental Workflow for the Decarboxylation of 4-Nitrophenylalanine

Figure 2. Experimental workflow for the synthesis of 4-Nitrophenethylamine hydrochloride via decarboxylation.

Applications in Organic Synthesis

4-Nitrophenethylamine hydrochloride is a valuable intermediate for the synthesis of various organic compounds, particularly in the pharmaceutical industry.[6] Its utility stems from the reactivity of both the amino and nitro functional groups.[2]

Synthesis of N-(4-nitrophenethyl)formamide

The primary amine of 4-nitrophenethylamine hydrochloride can be readily formylated to produce N-(4-nitrophenethyl)formamide, an intermediate used in the synthesis of artificial antigens for immunoassay development.[7]

This protocol is adapted from a reported synthesis and crystal structure analysis of the title compound.[7]

Materials:

-

4-Nitrophenethylamine hydrochloride

-

Sodium formate

-

Formic acid (88%)

-

Toluene

-

Dichloromethane

-

Hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 4-nitrophenethylamine hydrochloride (4.08 g, 0.02 mol), sodium formate (2.08 g, 0.02 mol), and 88% formic acid (20 ml) is heated to reflux. The reaction is monitored by TLC.[7]

-

After the reaction is complete, 50 ml of toluene is added, and the solution is evaporated under reduced pressure.[7]

-

The dry residue is dissolved in dichloromethane, and the extract is filtered to remove sodium chloride.[7]

-

The resulting solution is washed with hydrochloric acid followed by water and then dried over anhydrous sodium sulfate.[7]

-

The solvent is evaporated under reduced pressure to yield the crude product.[7]

-

The crude product is recrystallized from dichloromethane to obtain a light yellow crystalline powder of N-(4-nitrophenethyl)formamide.[7]

Synthesis of ortho-metalated Palladacycles

4-Nitrophenethylamine hydrochloride has been utilized in the synthesis of ortho-metalated primary phenethylamine complexes containing six-membered palladacycles.[4] These organometallic compounds are of interest in catalysis and materials science.

Biological Activity

While 4-Nitrophenethylamine itself may exhibit biological activity, its primary role in drug development is as a key intermediate for the synthesis of pharmacologically active molecules.[8] For instance, it is a crucial starting material for the synthesis of Mirabegron, a β3-adrenergic agonist used to treat overactive bladder, and Dofetilide, an antiarrhythmic agent.[9] The nitro group is often a precursor to an amino group, which is a common pharmacophore in many drug molecules.

Conclusion

4-Nitrophenethylamine hydrochloride (CAS 29968-78-3) is a commercially important and synthetically versatile intermediate. The availability of multiple, efficient synthesis routes allows for its production to meet the demands of the pharmaceutical and chemical industries. Its utility as a precursor to a variety of bioactive molecules underscores its significance in modern drug discovery and development. The experimental protocols provided herein offer a practical guide for its preparation and further functionalization.

References

- 1. 4-Nitrophenethylamine hydrochloride | 29968-78-3 [chemicalbook.com]

- 2. leapchem.com [leapchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-Nitrophenethylamine 95 29968-78-3 [sigmaaldrich.com]

- 5. CN104151170A - 4-nitrophenethylamine hydrochloride and preparation method thereof - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. N-(4-Nitrophenethyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 24954-67-4: 4-Nitro-phenethylamine | CymitQuimica [cymitquimica.com]

- 9. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

A Technical Guide to the Synthesis of Phenethylamine Derivatives from Nitrostyrenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing phenethylamine derivatives from β-nitrostyrenes. Phenethylamines are a critical class of compounds in medicinal chemistry and drug development, forming the backbone of numerous pharmaceuticals, including stimulants, antidepressants, and psychedelic agents. The reduction of readily available nitrostyrenes represents a versatile and widely employed strategy for accessing these valuable molecules.

This document details the experimental protocols for the most common and effective reduction methods, presents quantitative data in structured tables for easy comparison, and includes visualizations of the chemical transformations and experimental workflows to aid in understanding.

Core Synthetic Methodologies

The conversion of β-nitrostyrenes to phenethylamines involves the reduction of both the nitro group and the carbon-carbon double bond. Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations regarding yield, scalability, safety, and substrate scope. The most prominent methods include:

-

Sodium Borohydride and Copper(II) Chloride (NaBH₄/CuCl₂): A modern, one-pot method that is rapid, high-yielding, and avoids the use of pyrophoric reagents.[1][2][3][4][5][6]

-

Lithium Aluminum Hydride (LAH): A powerful and classic reducing agent capable of efficiently reducing a wide range of nitrostyrenes.[7][8] However, its pyrophoric nature requires stringent anhydrous and inert atmosphere conditions.

-

Catalytic Hydrogenation: A widely used industrial method employing a catalyst, typically palladium on carbon (Pd/C), and hydrogen gas.[9][10][11][12][13] This method is often clean and scalable but may require specialized high-pressure equipment.

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al): A safer alternative to LAH that offers comparable reducing power for many substrates.[1][2][14][15][16]

Data Presentation: A Comparative Analysis of Reduction Methods

The following tables summarize the quantitative data for the synthesis of various phenethylamine derivatives from their corresponding nitrostyrenes using the aforementioned methods. This allows for a direct comparison of reaction times and yields across different substrates and reduction techniques.

Table 1: Reduction of β-Nitrostyrenes using Sodium Borohydride and Copper(II) Chloride

| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Reaction Time (min) | Yield (%) | Reference |

| 1-(3,4-Methylenedioxyphenyl)-2-nitroethene | 2-(3,4-Methylenedioxyphenyl)ethanamine | 15 | 83 | [17] |

| 1-(4-Methoxyphenyl)-2-nitroethene | 2-(4-Methoxyphenyl)ethanamine | 10 | 82 | [17] |

| 1-(2,5-Dimethoxyphenyl)-2-nitropropene | 1-(2,5-Dimethoxyphenyl)propan-2-amine | 30 | 62 | [17] |

| 1-(2,5-Dimethoxyphenyl)-2-nitroethene | 2-(2,5-Dimethoxyphenyl)ethanamine | 10 | 82 | [17] |

| 1-(3,4,5-Trimethoxyphenyl)-2-nitroethene | 2-(3,4,5-Trimethoxyphenyl)ethanamine | 30 | 65 | [17] |

| 1-Phenyl-2-nitroethene | 2-Phenylethanamine | 30 | 71 | [17] |

Table 2: Reduction of β-Nitrostyrenes using Lithium Aluminum Hydride

| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Yield (%) | Reference |

| 4-Hydroxy-3-methoxy-β-nitrostyrene | 4-Hydroxy-3-methoxyphenethylamine | 80 | [7] |

| 3-Hydroxy-4-methoxy-β-nitrostyrene | 3-Hydroxy-4-methoxyphenethylamine | 68 | [7] |

| 2-Hydroxy-3-methoxy-β-nitrostyrene | 2-Hydroxy-3-methoxyphenethylamine | 81 | [7] |

Table 3: Reduction of β-Nitrostyrenes using Catalytic Hydrogenation (5% Pd/C)

| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Reaction Time (h) | Yield (%) | Reference |

| 3,4-Methylenedioxy-β-nitrostyrene | 3,4-Methylenedioxyphenethylamine | 3 | 71 | [10] |

| 3,4,5-Trimethoxy-β-nitrostyrene | Mescaline | 3 | 65 | [13] |

| 4-Methoxy-2,3-methylenedioxy-β-nitrostyrene | 2-(4-Methoxy-2,3-methylenedioxyphenyl)ethylamine | - | 67 | [13] |

Table 4: Reduction of β-Nitrostyrenes using Red-Al

| Substrate (β-Nitrostyrene Derivative) | Product (Phenethylamine Derivative) | Yield (%) | Reference |

| 3,4-Methylenedioxy-β-methyl-β-nitrostyrene | 1-(3,4-Methylenedioxyphenyl)propan-2-amine | 85 | [2] |

| 3,5-Dimethyl-4-methoxy-β-methyl-β-nitrostyrene | 1-(3,5-Dimethyl-4-methoxyphenyl)propan-2-amine | 87 | [2] |

| 3,5-Dimethyl-4-hydroxy-β-methyl-β-nitrostyrene | 1-(3,5-Dimethyl-4-hydroxyphenyl)propan-2-amine | 75 | [2] |

Experimental Protocols

This section provides detailed experimental methodologies for the key reduction methods.

Method 1: Sodium Borohydride and Copper(II) Chloride Reduction

This one-pot procedure is known for its simplicity, speed, and high yields under mild conditions, without the need for an inert atmosphere.[1][2][3][4][5][17][18][19][20]

General Procedure:

-

To a stirred suspension of sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropanol and water, the desired β-nitrostyrene (1 equivalent) is added in small portions.

-

A 2M solution of copper(II) chloride (0.1 equivalents) is then added dropwise to the reaction mixture, which typically results in an exothermic reaction.

-

The reaction is heated to 80°C for 10-30 minutes.

-

After cooling to room temperature, a 35% solution of sodium hydroxide is added.

-

The mixture is extracted with isopropanol, and the combined organic extracts are dried over magnesium sulfate and filtered.

-

The product can be isolated as the hydrochloride salt by precipitation with an excess of HCl in diethyl ether or dioxane.[18][19]

Method 2: Lithium Aluminum Hydride (LAH) Reduction

A potent and versatile method, requiring strict anhydrous and inert atmosphere conditions.[7][8]

General Procedure:

-

To a well-stirred mixture of lithium aluminum hydride (excess) in absolute ether under an inert atmosphere (e.g., nitrogen or argon), a solution of the β-nitrostyrene in absolute ether is added dropwise or via a Soxhlet extractor.

-

The reaction mixture is typically refluxed for several hours.

-

After cooling, the reaction is carefully quenched by the dropwise addition of ice-cold 1.5 N sulfuric acid.

-

The aqueous layer is separated, and its pH is adjusted to 6 with solid lithium carbonate.

-

The solution is heated to boiling, and the precipitated aluminum hydroxide is removed by filtration.

-

The phenethylamine product can be isolated from the filtrate, often as a picrate or hydrochloride salt.[7]

Method 3: Catalytic Hydrogenation

A clean and scalable method often favored in industrial settings.[9][10][11][12][13]

General Procedure:

-

In a flask equipped with a magnetic stirrer, the β-nitrostyrene, 5% palladium on charcoal (0.1 equivalents), and ethanol are combined.

-

Concentrated hydrochloric acid (2.5 equivalents) is added to the mixture.

-

The flask is evacuated and backfilled with hydrogen gas (1 atm), and the mixture is stirred vigorously at 0°C for 3 hours.

-

The catalyst is removed by filtration through Celite and washed with ethanol.

-

The filtrate is evaporated to yield a crude product, which is then dissolved in water and washed with dichloromethane.

-

The aqueous layer is neutralized with aqueous ammonia, and the product is extracted with dichloromethane.

-

The combined organic layers are dried over sodium sulfate and concentrated to yield the phenethylamine.[10]

Method 4: Red-Al Reduction

A safer alternative to LAH, offering good yields for many substrates.[1][2][14][15][16]

General Procedure:

-

A solution of the β-nitrostyrene (1 mmol) in dry benzene is added at room temperature to a solution of Red-Al (8-10 mmol) in benzene.

-

The mixture is heated under reflux for 2-17 hours.

-

After cooling, the reaction is hydrolyzed with water and filtered.

-

Evaporation of the solvent, followed by vacuum distillation or recrystallization, affords the desired phenethylamine.[2][15]

Visualizations

The following diagrams illustrate the general synthetic pathway and the experimental workflows for the described methods.

Caption: General synthesis of phenethylamines from benzaldehydes.

Caption: Overview of nitrostyrene reduction pathways.

Caption: Workflow for NaBH₄/CuCl₂ reduction.

Caption: Workflow for LiAlH₄ reduction.

References

- 1. Reduction of Nitroalkanes & Nitroalkenes with Red-Al (Vitride) [designer-drug.com]

- 2. Reduction of Nitrostyrenes using Red-Al [erowid.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scribd.com [scribd.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Low-Temp Hydrogenation of Nitrostyrenes to Phenethylamines [designer-drug.com]

- 10. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 14. Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Reduction of Nitrostyrenes using Red-Al [chemistry.mdma.ch]

- 16. Sciencemadness Discussion Board - Reduction of nitrostyrene using Vitride (Red-Al) - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. beilstein-journals.org [beilstein-journals.org]

- 19. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. nabh4.copper.reduction [chemistry.mdma.ch]

Reduction of 4-nitrostyrene to 2-(4-Nitrophenyl)ethanamine

An In-depth Technical Guide to the Reduction of 4-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic reduction of 4-nitrostyrene. It addresses the synthesis of the fully reduced product, 2-(4-aminophenyl)ethanamine (commonly known as 4-ethylaniline), and explores the significant chemoselectivity challenges inherent in this reaction. This document details established experimental protocols, summarizes quantitative data, and visualizes the key chemical pathways and workflows.

Introduction: The Challenge of Chemoselectivity

The reduction of 4-nitrostyrene is a notable model reaction in catalysis research because it contains two readily reducible functional groups: a nitro group (-NO₂) and a vinyl group (-C=C). The hydrogenation of these groups has a similar activation energy barrier, making selective reduction a significant challenge. Depending on the catalyst and reaction conditions, one of three products can be selectively formed, or a mixture may result.

It is important to clarify the nomenclature of the target compound. The complete reduction of both the vinyl and nitro groups of 4-nitrostyrene results in 2-(4-aminophenyl)ethanamine (4-ethylaniline). The compound name provided in the topic, 2-(4-nitro phenyl)ethanamine (also known as 4-nitroethylbenzene), refers to the selective reduction of only the vinyl group. This guide will focus on the synthesis of the fully reduced product, 2-(4-aminophenyl)ethanamine, while also providing context on the selective synthesis of the other potential products.

Reaction Pathways and Products

The hydrogenation of 4-nitrostyrene can proceed via three main pathways, each yielding a different primary product. The ability to direct the reaction towards a single product is a hallmark of a highly selective catalyst.

Catalytic Systems and Data Summary

Recent advances in catalyst design, particularly using core-shell nanostructures and specialized supports, have enabled remarkable control over the chemoselectivity of 4-nitrostyrene hydrogenation. By carefully selecting the catalyst, solvent, and reaction conditions, it is possible to achieve near-total selectivity for any of the three potential products.[1]

The tables below summarize quantitative data for catalytic systems that achieve high selectivity for each of the three products.

Table 1: Synthesis of 2-(4-Aminophenyl)ethanamine (Full Reduction)

| Catalyst | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

|---|---|---|---|---|---|---|---|

| Ni/NiO@Graphene | Ethanol | 120 | 20 | 1 | >99 | >99 | [1] |

| Co-impregnated Ir-Mo | Toluene | 80 | 30 | - | - | Non-selective |[2] |

Table 2: Comparative Data for Selective Reductions

| Target Product | Catalyst | Solvent | Temp. (°C) | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 4-Aminostyrene | Ni/NiO@Graphene | Cyclohexane | 120 | 20 | 1 | >99 | >99 | [1] |

| This compound | Pd@N-doped Carbon | Cyclohexane | Room Temp. | 5 | 1 | >99 | >99 | [1] |

| this compound | Pd@Ru Core-Shell | Ethanol | 40 | 1 | 2 | 100 | >99 |[3] |

Detailed Experimental Protocols

The following protocols are based on methodologies reported to achieve high yield and selectivity.

Protocol for the Synthesis of 2-(4-Aminophenyl)ethanamine

This protocol is adapted from the procedure using a graphene-encapsulated nickel catalyst, which demonstrates high efficiency for the full reduction of 4-nitrostyrene.[1]

Materials:

-

4-Nitrostyrene (Substrate)

-

Ni/NiO@Graphene Catalyst

-

Ethanol (Solvent)

-

High-Pressure Autoclave Reactor with magnetic stirring

-

Hydrogen Gas (H₂) Supply

-

Standard workup and purification reagents (e.g., Celite for filtration, rotary evaporator)

Procedure:

-

Reactor Preparation: Add the Ni/NiO@Graphene catalyst to a high-pressure autoclave reactor.

-

Reagent Addition: Add a solution of 4-nitrostyrene dissolved in ethanol to the reactor.

-

System Purge: Seal the reactor and purge thoroughly with H₂ gas several times to remove all air.

-

Pressurization & Heating: Pressurize the reactor with H₂ to 20 bar. Begin stirring and heat the reactor to 120 °C.

-

Reaction: Maintain the reaction at 120 °C and 20 bar H₂ pressure for 1 hour.

-

Cooling & Depressurization: After 1 hour, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess H₂ pressure.

-

Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the solid catalyst.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Analysis: Analyze the crude product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine conversion and purity. Further purification can be performed by column chromatography if necessary.

Alternative Synthetic Route: Nitration of Phenethylamine

An alternative and widely-used method to produce the hydrochloride salt of the target molecule does not start from 4-nitrostyrene. Instead, it involves the nitration of a protected phenethylamine, followed by deprotection.[4]

General Steps:

-

Amine Protection: The amino group of 2-phenylethylamine is protected, typically via acetylation with acetic anhydride.

-

Nitration: The resulting N-acetyl-2-phenylethylamine is nitrated using a mixture of nitric acid and sulfuric acid. This reaction is regioselective, yielding primarily the 4-nitro isomer.

-

Deprotection: The acetyl protecting group is removed via acid hydrolysis (e.g., with HCl) to yield this compound, which is then isolated as its hydrochloride salt.

This route avoids the challenges of chemoselective hydrogenation but involves handling potent nitrating agents and requires multiple synthetic steps.

Conclusion

The reduction of 4-nitrostyrene is a versatile reaction that can be precisely controlled to yield three distinct and valuable chemical intermediates. The synthesis of 2-(4-aminophenyl)ethanamine via the complete hydrogenation of both the nitro and vinyl groups has been achieved with exceptional selectivity (>99%) using advanced catalytic systems, such as graphene-encapsulated nickel nanoparticles.[1] For drug development professionals and researchers, understanding the delicate interplay between the catalyst structure, solvent, and reaction conditions is paramount to achieving the desired chemical transformation efficiently and selectively. While alternative multi-step syntheses exist, the direct, one-step catalytic hydrogenation from 4-nitrostyrene represents a more atom-economical approach when the appropriate catalytic technology is available.

References

Stability and Storage of 2-(4-Nitrophenyl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(4-Nitrophenyl)ethanamine hydrochloride (CAS RN: 29968-78-3).[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available information on the compound's stability profile, outlines potential degradation pathways, and presents standardized protocols for stability testing. Due to a lack of specific, publicly available quantitative stability data for this compound, this guide integrates general principles of stability testing for phenylethylamine and nitroaromatic compounds, in accordance with ICH guidelines. The provided experimental protocols and data tables are presented as templates for researchers to establish the stability profile of this compound hydrochloride in their specific applications.

Introduction

This compound hydrochloride is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals.[4] Understanding its chemical stability is crucial for ensuring the quality, safety, and efficacy of resulting products, as well as for maintaining the integrity of research samples. Degradation of this compound can lead to the formation of impurities, which may have different pharmacological or toxicological properties. This guide addresses the critical aspects of handling, storing, and evaluating the stability of this compound hydrochloride.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.

Table 1. Chemical and Physical Properties of this compound hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 29968-78-3 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2] |

| Molecular Weight | 202.64 g/mol | [1][2] |

| Appearance | Brown powder and chunks; Yellow - Green solid crystalline; White to Orange to Green powder to crystal | [2][3][5] |

| Melting Point | 200 - 216 °C | [2][5] |

| Solubility | Soluble in methanol | [6] |

| Hygroscopicity | Hygroscopic | [6] |

Stability Profile and Incompatibilities

This compound hydrochloride is stable under normal temperatures and pressures.[2] However, its stability can be compromised by exposure to certain conditions and substances.

General Stability

The compound is generally stable if stored under recommended conditions.[7] Key factors that can influence its stability include temperature, light, and moisture.

Incompatible Materials

To prevent degradation and hazardous reactions, avoid contact with the following materials:

Hazardous Decomposition Products

Upon combustion or exposure to high temperatures, the compound may decompose and emit toxic fumes and gases, including:

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of this compound hydrochloride. The following conditions are recommended based on available safety data sheets.

Table 2. Recommended Storage Conditions for this compound hydrochloride

| Condition | Recommendation | Reference(s) |

| Temperature | Store in a cool, dry place. Refrigeration (approx. 4°C) is recommended. | [1][2] |

| Atmosphere | Store in a well-ventilated area. | [2] |

| Light | Keep in a dark place. | [1] |

| Container | Store in a tightly closed container. | [1][2] |

| Handling | Avoid generating dust. Use with adequate ventilation. Wash thoroughly after handling. | [2] |

Potential Degradation Pathways

While specific degradation pathways for this compound hydrochloride are not extensively documented in publicly available literature, potential degradation routes can be inferred based on its chemical structure, which features a primary amine and a nitroaromatic group. Key potential degradation mechanisms include oxidation, hydrolysis, and photodecomposition.

Caption: Hypothetical degradation pathways for this compound hydrochloride under various stress conditions.

Experimental Protocols for Stability Testing

For a comprehensive understanding of the stability of this compound hydrochloride, forced degradation studies are recommended. These studies intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods. The following are generalized protocols based on ICH guidelines.

General Experimental Workflow

The workflow for conducting stability testing involves subjecting the compound to various stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: A general experimental workflow for conducting stability testing of a chemical compound.

Protocol for Hydrolytic Degradation

-

Preparation of Solutions: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be stored at the recommended storage temperature.

-

Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

-

Addition of Oxidizing Agent: Add a solution of hydrogen peroxide (e.g., 3% v/v) to the compound's solution.

-

Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light. A control sample without hydrogen peroxide should be stored under the same conditions.

-

Sampling and Analysis: Withdraw aliquots at specified time points and analyze by HPLC.

Protocol for Thermal Degradation

-

Sample Preparation: Place the solid compound in a stability chamber.

-

Exposure: Expose the sample to a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours). A control sample should be kept at the recommended storage temperature.

-

Analysis: At the end of the exposure period, dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol for Photolytic Degradation

-

Sample Preparation: Place the solid compound in a transparent container.

-

Exposure: Expose the sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: After exposure, dissolve the sample and analyze by HPLC.

Data Presentation

The results of forced degradation studies should be systematically recorded to facilitate comparison and analysis. The following tables are templates for organizing the collected data.

Table 3. Summary of Forced Degradation Studies for this compound hydrochloride

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT/RRT) |

| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | |||

| Base Hydrolysis | 0.1 N NaOH | 24 h | 60 | |||

| Neutral Hydrolysis | Water | 24 h | 60 | |||

| Oxidation | 3% H₂O₂ | 24 h | RT | |||

| Thermal | Solid State | 48 h | 80 | |||

| Photolytic | Solid State | As per ICH Q1B | RT |

Table 4. Purity and Mass Balance Analysis

| Stress Condition | % Assay of Active Substance | % of Total Impurities | Mass Balance (%) |

| Initial (Unstressed) | |||

| Acid Hydrolysis | |||

| Base Hydrolysis | |||

| Neutral Hydrolysis | |||

| Oxidation | |||

| Thermal | |||

| Photolytic |

Conclusion

While this compound hydrochloride is stable under recommended storage conditions, its susceptibility to degradation under stress conditions such as high temperature, extreme pH, oxidizing agents, and light needs to be experimentally determined. This technical guide provides a framework for researchers and drug development professionals to systematically evaluate the stability of this compound. The provided protocols and data templates, based on established regulatory guidelines, will aid in generating the necessary data to ensure the quality and integrity of this compound hydrochloride in its intended applications. It is imperative that specific stability studies are conducted to establish a definitive stability profile for this compound.

References

- 1. scispace.com [scispace.com]

- 2. 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 29968-78-3 CAS MSDS (4-Nitrophenethylamine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

Solubility Profile of 2-(4-Nitrophenyl)ethanamine in Organic Solvents: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)ethanamine is a primary amine and a nitro compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in organic solvents is fundamental for process development, including reaction, purification, crystallization, and formulation. This technical guide summarizes the available qualitative solubility information and provides a detailed methodology for its experimental determination.

Qualitative Solubility Assessment

While specific quantitative data is lacking, the solubility of this compound can be inferred from its structural analogs, such as phenethylamine and N-Methyl-2-(4-nitrophenyl)ethanamine hydrochloride. Phenethylamine, the parent compound, is reported to be soluble in water, ethanol, and ether[1][2]. The hydrochloride salt of a closely related N-methylated derivative is soluble in water, methanol, and DMSO, and slightly soluble in ethyl acetate[3].

Based on these analogs, this compound is anticipated to be soluble in polar organic solvents. The presence of the amine group allows for hydrogen bonding, while the phenyl ring contributes to some nonpolar character.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound | Solvent | Solubility | Reference |

| This compound | Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO) | Expected to be Soluble | Inferred from analogs |

| Phenethylamine | Water, Ethanol, Ether | Soluble | [1][2] |

| N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride | Water, Methanol, DMSO | Soluble | [3] |

| N-Methyl-2-(4-nitrophenyl)ethanamine Hydrochloride | Ethyl Acetate | Slightly Soluble | [3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[4][5][6][7]

Principle

An excess amount of the solid compound is equilibrated with a specific solvent in a sealed container at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).[4][7]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C_measured × Dilution Factor

-

Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

-

Synthesis Workflow of this compound

A common synthetic route to this compound involves the reduction of 2-(4-nitrophenyl)acetonitrile. This process can be visualized as a straightforward experimental workflow.

Caption: A typical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a summary of the expected solubility behavior of this compound in organic solvents and a detailed experimental protocol for its quantitative determination. While quantitative data is not currently available in the public domain, the provided information serves as a valuable resource for researchers and professionals in drug development and chemical synthesis. The outlined shake-flask method can be readily implemented to generate precise and reliable solubility data, which is crucial for optimizing experimental conditions and ensuring the successful application of this compound.

References

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

2-(4-Nitrophenyl)ethanamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)ethanamine, and its more commonly used hydrochloride salt, is a pivotal chemical intermediate in the landscape of organic synthesis and medicinal chemistry.[1][2][3] Its bifunctional nature, featuring a primary amine and a nitro-substituted aromatic ring, offers a versatile platform for the construction of a wide array of complex molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, core synthetic transformations, and applications of this compound, with a particular focus on its role in drug discovery and development.[4][5][6]

Physicochemical Properties

This compound is commercially available as both the free base and the hydrochloride salt. The hydrochloride form often exhibits enhanced stability and ease of handling.[7] Key physicochemical data are summarized in the table below for quick reference.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 24954-67-4[8][9] | 29968-78-3[10][11][12] |

| Molecular Formula | C8H10N2O2[8] | C8H11ClN2O2 |

| Molecular Weight | 166.18 g/mol [8][9] | 202.64 g/mol |

| Appearance | Solid[8] | White to orange to green powder/crystal[7] |

| Melting Point | 27 °C[9] | 211.0 to 217.0 °C[7] |

| Boiling Point | 162 °C at 14 mmHg[9] | Not available |

| Density | 1.2 g/cm³[8] | Not available |

| Refractive Index | 1.58[8] | Not available |

| Purity | Typically >95-98%[8][9] | Typically >98%[7][11][12] |

Core Reactions in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the nitro group and the primary amine. These sites allow for a diverse range of chemical modifications, making it a valuable precursor for various molecular scaffolds.

Reduction of the Nitro Group

The conversion of the aromatic nitro group to a primary amine is a fundamental transformation, yielding 2-(4-aminophenyl)ethanamine, a key intermediate for many pharmaceutical compounds. This reduction can be achieved through various methods, including catalytic hydrogenation and metal-acid systems.[13][14][15][16][17]

Common Reduction Methods:

-

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[13][15] It is generally a clean and efficient method.

-

Metal-Acid Systems: Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are effective for nitro group reductions.[14][15]

N-Acylation

The primary amine of this compound readily undergoes N-acylation with various acylating agents, such as acyl chlorides or anhydrides, to form stable amide linkages.[18][19][20][21] This reaction is fundamental for introducing diverse side chains and is a common strategy in the synthesis of biologically active molecules.[22]

Reductive Amination

Reductive amination, or reductive alkylation, is a powerful method for forming secondary and tertiary amines.[23][24][25][26][27] this compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine.[23][26] This one-pot reaction is highly efficient and widely used in medicinal chemistry.[24][26]

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic compounds. For instance, the amino group can participate in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.[28]

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[22] Its derivatives have been explored for a wide range of therapeutic applications. For example, it is a key intermediate in the synthesis of Mirabegron, a medication used to treat overactive bladder.[29] The synthesis of Mirabegron involves the reaction of (R)-styrene oxide with 4-nitrophenethylamine hydrochloride.[2] Furthermore, it is an essential intermediate for the synthesis of dofetilide, an antiarrhythmic agent.[2]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitrophenethylamine Hydrochloride[1]

This protocol describes a convenient synthesis from L-4-nitrophenylalanine.

-

Materials: L-4-Nitrophenylalanine, diphenylether, methyl ethyl ketone (MEK), diethyl ether, hydrochloric acid (gas).

-

Procedure:

-

A suspension of L-4-nitrophenylalanine (5.0 g, 23.81 mmol) in 50 mL of diphenylether is prepared in a suitable reaction vessel.

-

Methyl ethyl ketone (0.17 g, 2.37 mmol) is added to the suspension.

-

The mixture is heated to 220°C for 3 hours, resulting in a clear dark red solution.

-

The solution is then diluted with 50 mL of diethyl ether and cooled in an ice bath.

-

Dry HCl gas is bubbled through the solution to precipitate the product.

-

The resulting dark red precipitate is collected by filtration.

-

The crude product is stirred in ethyl acetate and filtered to obtain the purified 4-nitrophenethylamine hydrochloride.

-

Protocol 2: General Procedure for N-Acylation[20]

This is a general, catalyst-free method for the N-acylation of amines.

-

Materials: this compound, acetic anhydride, diethyl ether.

-

Procedure:

-

In a 50 mL round-bottomed flask, a mixture of this compound (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is dissolved in 5 mL of diethyl ether.

-

The solution is allowed to stand at room temperature for 1 hour to facilitate crystallization of the product.

-

The crystalline product is collected by filtration.

-

Protocol 3: General Procedure for Reductive Amination[26]

This protocol outlines a standard automated reductive amination process.

-

Materials: this compound, aldehyde or ketone, silica-supported cyanoborohydride, phenylacetic acid (proton source), polymer-supported benzaldehyde, SCX (Strong Cation Exchange) resin.

-

Procedure:

-

Imine Formation and Reduction: A solution of the reactants is circulated through a cartridge containing silica-supported cyanoborohydride and phenylacetic acid at room temperature.

-

Purification:

-

The reaction solution is passed through a cartridge containing polymer-supported benzaldehyde to scavenge any excess amine.

-

The solution is then passed through an SCX cartridge to capture the desired amine product.

-

The SCX cartridge is washed with a suitable solvent (e.g., methanol) to remove impurities.

-

The final product is eluted from the SCX cartridge using a solution of a strong base in a solvent (e.g., 2.5 M DIPA in MeOH).

-

-

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations, including reduction of the nitro group, N-acylation, and reductive amination, makes it an indispensable tool for the synthesis of complex organic molecules. Its significance is particularly pronounced in the field of drug discovery, where it serves as a key intermediate in the preparation of numerous active pharmaceutical ingredients. The protocols and data presented in this guide are intended to provide researchers and scientists with a comprehensive resource to facilitate the effective utilization of this important chemical entity in their synthetic endeavors.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 3. 2-(4-Nitrophenyl)ethylamine hydrochloride - Opulent Pharma [opulentpharma.com]

- 4. news.umich.edu [news.umich.edu]

- 5. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 6. routledge.com [routledge.com]

- 7. 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 24954-67-4 this compound AKSci 1934AB [aksci.com]

- 9. 24954-67-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+% 1 g | Request for Quote [thermofisher.com]

- 12. H64894.06 [thermofisher.com]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 18. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. Reductive amination - Wikipedia [en.wikipedia.org]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. youtube.com [youtube.com]

- 26. gctlc.org [gctlc.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Application of 2-(4-Nitrophenyl)ethanamine as a Pharmaceutical Intermediate

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenyl)ethanamine is a versatile bifunctional molecule widely utilized as a key starting material and intermediate in the pharmaceutical industry. Its structure, featuring a reactive primary amine and a nitro-functionalized aromatic ring, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two significant classes of therapeutic agents: β3-adrenergic agonists, exemplified by Mirabegron, and inhibitors of phenylethanolamine N-methyltransferase (PNMT).

Application 1: Synthesis of Mirabegron, a β3-Adrenergic Agonist

Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] this compound serves as a crucial precursor for the construction of the core structure of Mirabegron. The synthetic strategy involves the reaction of this compound with (R)-styrene oxide to form a key amino alcohol intermediate.

Signaling Pathway of Mirabegron

Mirabegron exerts its therapeutic effect by activating β3-adrenergic receptors in the detrusor muscle of the bladder. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of the bladder smooth muscle. This relaxation increases bladder capacity and reduces the symptoms of OAB.[2][3][4]

Caption: Mirabegron's β3-adrenergic receptor signaling pathway.

Experimental Workflow for Mirabegron Synthesis

The synthesis of Mirabegron from this compound generally follows a multi-step process. The initial key step is the formation of the amino alcohol intermediate, followed by reduction of the nitro group, and subsequent coupling with the thiazole moiety.

Caption: Synthetic workflow for Mirabegron.

Quantitative Data for Mirabegron Synthesis

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | Analytical Method | Reference |

| 1. Ring Opening | (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride | 322.78 | 85 | 99.56 (chiral) | HPLC | [5] |

| 2. Nitro Reduction | (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol | 256.35 | 95.1 | >98 | ESI-MS | [6] |

| 3. Coupling | Mirabegron | 396.51 | 84.5 | 99.80 | HPLC | [7] |

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride

This protocol describes the ring-opening of (R)-styrene oxide with this compound.

-

Materials: this compound, (R)-styrene oxide, isopropanol, concentrated hydrochloric acid.

-

Procedure:

-

To a solution of this compound (1 equivalent) in isopropanol, add (R)-styrene oxide (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold isopropanol, and dry under vacuum to yield the product as a solid.

-

Protocol 2: Synthesis of (R)-2-{[2-(4-aminophenyl)ethyl]amino}-1-phenylethanol

This protocol details the reduction of the nitro group of the intermediate.

-

Materials: (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

Dissolve (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol hydrochloride (1 equivalent) in methanol.

-

Add 10% Pd/C catalyst (5-10% by weight).

-

Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

-

Stir vigorously at room temperature for 16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Application 2: Synthesis of Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline) from norepinephrine.[8][9] Inhibition of PNMT is a therapeutic strategy for conditions where epinephrine levels are implicated, such as certain cardiovascular diseases and potentially neurodegenerative disorders like Alzheimer's disease.[10] this compound can be used as a precursor to synthesize 1,2,3,4-tetrahydroisoquinoline derivatives, which are known potent inhibitors of PNMT.[11][12]

PNMT Function and Inhibition Pathway

PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amine of norepinephrine, forming epinephrine and S-adenosyl-L-homocysteine (SAH).[9] PNMT inhibitors act by binding to the active site of the enzyme, preventing the binding of either norepinephrine or SAM, thus blocking the production of epinephrine.[10]

Caption: Mechanism of PNMT and its inhibition.

Experimental Workflow for PNMT Inhibition Assay

A common method to assess the efficacy of PNMT inhibitors is through an in vitro enzyme inhibition assay. This workflow outlines the general steps for such an assay.

References

- 1. Beta3-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways Mediating Beta 3 Adrenergic Receptor-induced Production of Interleukin-6 in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CN111662246A - Mirabegron impurity compound and preparation method and application thereof - Google Patents [patents.google.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylethanolamine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 10. aps.anl.gov [aps.anl.gov]

- 11. jetir.org [jetir.org]

- 12. (1R)-2-((2-(4-Nitrophenyl)ethyl)amino)-1-phenylethan-1-ol--hydrogen chloride (1/1) | C16H19ClN2O3 | CID 67020338 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of 2-(4-Nitrophenyl)ethanamine in the Synthesis of Active Pharmaceutical Ingredients

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-(4-Nitrophenyl)ethanamine and its derivatives continue to be crucial building blocks in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). These compounds serve as key intermediates in the manufacturing of drugs targeting a range of therapeutic areas, most notably cardiovascular and urological conditions. Their utility lies in the reactive nature of the nitro and amino functionalities, which allow for strategic molecular modifications to achieve the desired pharmacological activity. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in API synthesis, with a focus on the production of Mirabegron and Dofetilide.

Application in the Synthesis of Mirabegron

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a primary treatment for overactive bladder.[1] The synthesis of Mirabegron often utilizes this compound hydrochloride as a key starting material. The general synthetic approach involves the formation of an amide bond followed by a series of reduction steps and a final coupling reaction.[2]

A common synthetic route begins with the condensation of (R)-mandelic acid with 4-nitrophenylethylamine hydrochloride. This is typically achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[2] The resulting amide intermediate then undergoes reduction of both the amide and nitro functionalities. The reduction of the nitro group is a critical step, often accomplished through catalytic hydrogenation using palladium on carbon (Pd/C).[2] The final step involves coupling the resulting amine with 2-(2-aminothiazol-4-yl)acetic acid to yield Mirabegron.

Quantitative Data for Mirabegron Synthesis

| Step | Reaction | Key Reagents | Product | Yield (%) | Purity (%) | Reference |

| 1 | Amide Formation | (R)-mandelic acid, 4-nitrophenylethylamine hydrochloride, EDC, HOBt | (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide | ~86 | >99 | [2] |

| 2 | Nitro Reduction | Palladium on carbon, Hydrogen gas or Ammonium formate | (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol | Not isolated | Not applicable | [2] |

| 3 | Final Coupling | 2-(2-aminothiazol-4-yl)acetic acid, EDC, HOBt | Mirabegron | - | >99.6 | [3] |

Experimental Protocol: Synthesis of (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

-

Reaction Setup: In a suitable reaction vessel, dissolve (R)-mandelic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in an appropriate solvent such as dichloromethane or dimethylformamide.[2]

-